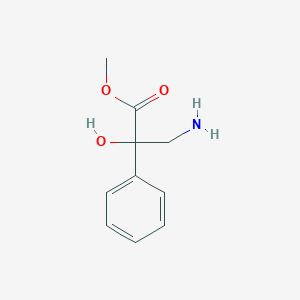

Methyl 3-amino-2-hydroxy-2-phenylpropanoate

Description

Methyl 3-amino-2-hydroxy-2-phenylpropanoate is a chiral ester derivative characterized by a phenyl group at the C2 position, a hydroxyl group at C2, an amino group at C3, and a methyl ester moiety.

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFOWOCVQMAUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The reduction and inversion methods mentioned above are scalable and can be adapted for industrial production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different isomers or derivatives.

Substitution: The amino group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as methanesulfonyl chloride and cesium acetate are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various isomers.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-2-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of chiral compounds.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-2-phenylpropanoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfanyl groups (e.g., in ) may introduce redox sensitivity or metal-binding properties, whereas chloro substituents (e.g., in ) increase lipophilicity, affecting membrane permeability.

Synthesis Methods: Multicomponent reactions (MCRs) are widely used for analogs, such as the synthesis of Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate via amine and malonate coupling . Similar strategies could apply to the target compound. Hydrochloride salts (e.g., ) are often prepared to improve stability and solubility for pharmaceutical use.

Biological Relevance: Amino-containing esters (e.g., ) are frequently explored for bioactivity.

Detailed Research Findings

Structural and Property Relationships

- Polarity: The target compound’s amino and hydroxyl groups likely result in higher polarity (logP ~1.5–2.0 estimated) compared to the chlorophenyl analog (logP ~2.5–3.0) .

- Thermal Stability : Analogs with hydrochloride salts (e.g., ) exhibit enhanced stability, making them suitable for solid-dose formulations.

Biological Activity

Methyl 3-amino-2-hydroxy-2-phenylpropanoate, also referred to as (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, is a compound of significant interest in pharmacological research due to its unique biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group, an amino group, and a phenyl ring, contributing to its reactivity and biological activity. The compound's stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Functional Groups | Hydroxyl (-OH), Amino (-NH2), Phenyl (C6H5) |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions due to the presence of hydroxyl and amino groups. This capability allows it to modulate biological pathways effectively.

Key Interaction Mechanisms:

- Enzyme Modulation : The compound acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in various cell models .

- Cell Permeability : Its structure enhances cell permeability, allowing for better transport across cell membranes and increased bioavailability in target tissues .

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), the compound significantly inhibited the production of inflammatory cytokines:

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 0.85 |

| IL-1β | 0.87 |

| IL-8 | 1.58 |

| TNF-α | 1.22 |

These findings suggest that the compound may serve as a potential therapeutic agent for treating inflammatory diseases .

Neuroprotective Potential

The compound's interactions with neurotransmitter systems have also been explored. Its derivatives are being studied for their potential effects on neurological disorders by modulating neurotransmitter activity, which may provide new avenues for treatment strategies.

Case Studies

-

Inhibition of Cytokines in THP-1 Cells :

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in LPS-stimulated THP-1 cells, highlighting its potential in managing chronic inflammation . -

Pharmacokinetic Studies :

Research into the pharmacokinetics of the compound suggests favorable absorption characteristics, making it suitable for therapeutic applications in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.